

Commercial Suppliers and Technical Guide for High-Purity Isopropylpiperazine

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Compound of Interest					
Compound Name:	Isopropylpiperazine				
Cat. No.:	B163126	Get Quote			

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. **Isopropylpiperazine**, a key building block in the synthesis of a variety of pharmacologically active compounds, is available from several commercial suppliers. This guide provides an indepth overview of these suppliers, typical product specifications, relevant experimental protocols, and the key signaling pathways in which **isopropylpiperazine** and its derivatives are involved.

Commercial Availability and Specifications

High-purity 1-isopropylpiperazine (CAS No: 4318-42-7) is offered by a range of chemical suppliers, with purities typically advertised between 97% and over 98%. The compound is generally supplied as a colorless to light yellow liquid. Key quality parameters and physical properties are summarized in the table below to facilitate comparison between suppliers. It is important for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.



Supplier	Purity Specification	Boiling Point (°C)	Density (g/mL)	Refractive Index (n20/D)
Sigma-Aldrich	97%[1][2][3][4][5] [6][7]	180-181[2][3][4]	0.896[2][3][4]	1.4710[2][3][4]
Chem-Impex	≥ 98% (GC)[8]	178[8]	0.9[8]	1.47[8]
Oakwood Chemical	98%[9]	86-88 (at 12 mmHg)[9]	0.896[9]	1.471[9]
ChemicalBook	95%-99%[10]	180-181[10]	-	1.4710[10]
CymitQuimica	>98.0%(GC)(T), 97%[11]	-	-	-

Applications in Research and Drug Development

1-Isopropylpiperazine serves as a crucial intermediate in the synthesis of a variety of compounds, particularly those with applications in the central nervous system (CNS). Its structural motif is found in molecules developed as psychoactive drugs, including antidepressants and antipsychotics, as well as agents targeting specific receptors like the melanocortin-4 receptor (MC4R) for the treatment of conditions such as cancer cachexia.[8][12] The piperazine core, in general, is a privileged scaffold in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties to drug candidates.[13]

Experimental Protocols

The following section details a representative experimental protocol for the N-arylation of a piperazine derivative, a common reaction in the synthesis of many pharmaceutical compounds. This protocol is a generalized procedure and may require optimization for specific substrates.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with Isopropylpiperazine

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with 1-isopropylpiperazine.



Materials:

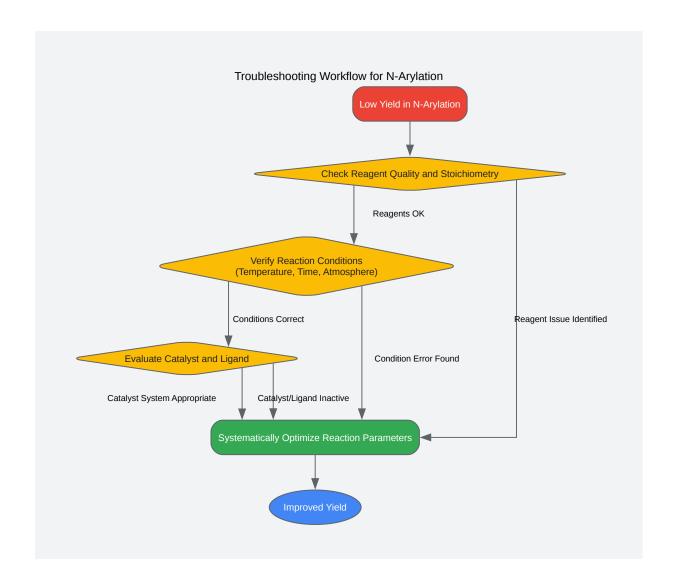
- Aryl halide (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 equiv)
- 1-Isopropylpiperazine (1.5 mmol, 1.5 equiv)
- Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol%)
- Phosphine ligand (e.g., RuPhos) (0.04 mmol, 4 mol%)
- Base (e.g., Sodium tert-butoxide) (2.1 mmol, 2.1 equiv)
- Anhydrous toluene (2 mL)

Procedure:

- To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, base, and 1-isopropylpiperazine.
- Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.
- Add anhydrous toluene via syringe, followed by the aryl halide.
- Place the vial in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS). The reaction is typically complete within 10-30 minutes.
- Upon completion, remove the vial from the oil bath and allow it to cool to room temperature.
- Quench the reaction by adding water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel.



A logical workflow for troubleshooting a low-yielding N-arylation reaction is presented in the diagram below.



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Troubleshooting workflow for a low-yielding N-arylation reaction.



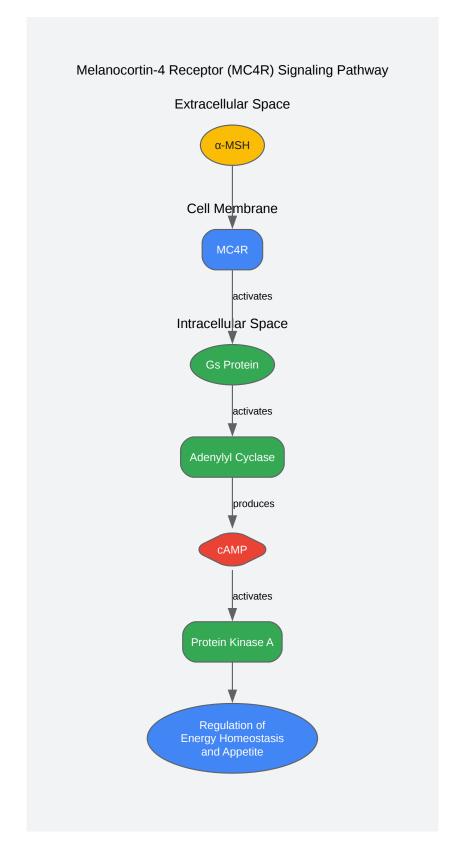
Signaling Pathways

Derivatives of **isopropylpiperazine** have been investigated for their activity on several key signaling pathways in the central nervous system. The following diagrams illustrate the general mechanisms of the Melanocortin-4 Receptor (MC4R), Dopamine, and Serotonin signaling pathways.

Melanocortin-4 Receptor (MC4R) Signaling Pathway

The MC4R pathway is crucial for regulating energy homeostasis and appetite.[6] **Isopropylpiperazine** derivatives have been developed as MC4R antagonists.[12]





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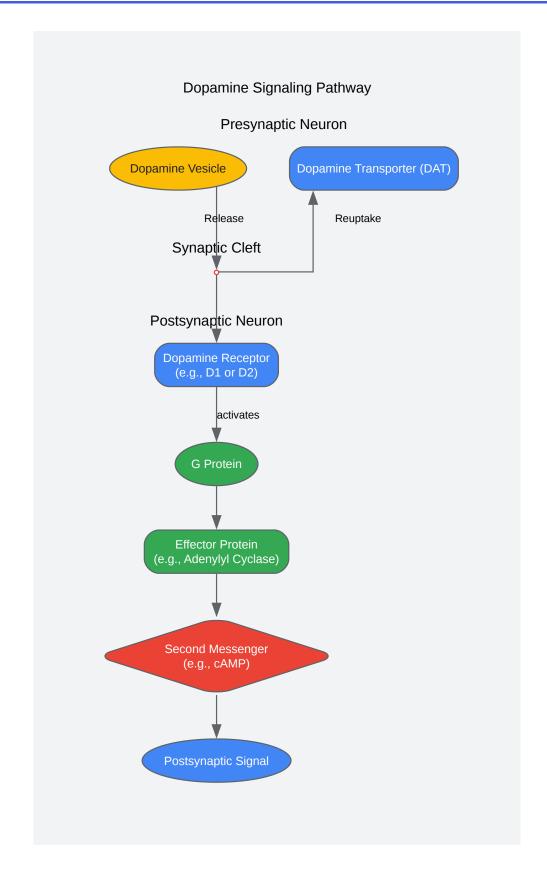
Simplified overview of the MC4R signaling cascade.



Dopamine Signaling Pathway

Dopaminergic pathways are implicated in motor control, motivation, and reward. Many antipsychotic drugs, some of which contain a piperazine moiety, target dopamine receptors.[14]





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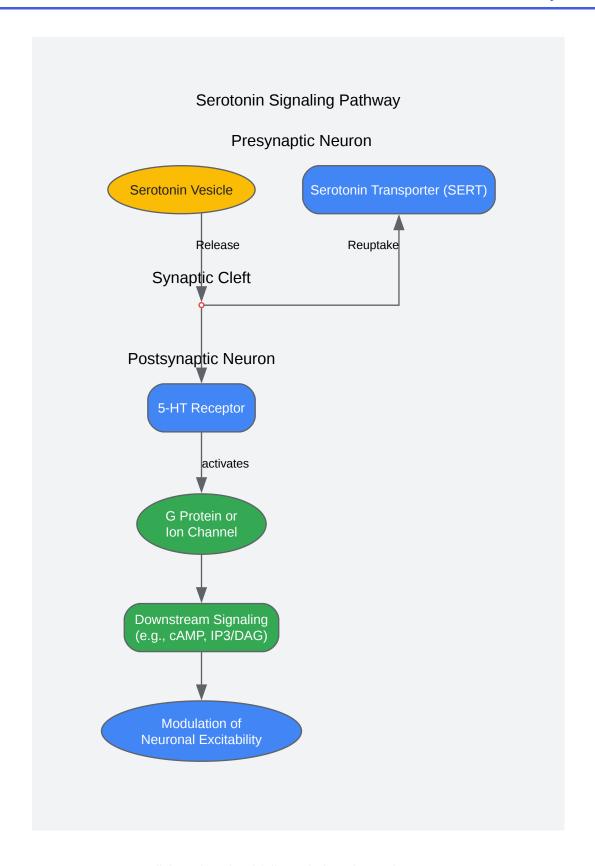
Key components of dopaminergic neurotransmission.



Serotonin Signaling Pathway

The serotonergic system is a key target for antidepressant medications, such as vortioxetine, which can be synthesized using piperazine derivatives.[11]





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Overview of serotonergic neurotransmission.



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